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6-Bromo-5-methoxypicolinamide

Cat. No.: B13670169
M. Wt: 231.05 g/mol
InChI Key: IZANBYQEZZEIMH-UHFFFAOYSA-N
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Description

Contextualization of Picolinamide (B142947) Derivatives in Chemical Synthesis and Design

Picolinamide and its derivatives represent a crucial class of heterocyclic compounds in organic and medicinal chemistry. ontosight.aicymitquimica.com The picolinamide scaffold, a carboxamide derivative of picolinic acid, serves as a foundational structure for a wide array of molecules with diverse applications. ontosight.ai In the realm of chemical synthesis, picolinamides are valued as versatile intermediates and directing groups. The picolinamide directing group, for instance, has been effectively utilized in nickel-catalyzed C-H functionalization reactions, demonstrating its utility in creating complex molecular architectures. acs.org

The significance of picolinamide derivatives extends prominently into the field of drug discovery and design. Researchers have extensively explored these compounds for their potential biological activities, leading to the development of novel therapeutic agents. ontosight.ainih.gov For example, various picolinamide-based derivatives have been synthesized and evaluated as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy. nih.govrsc.org Furthermore, derivatives of picolinamide have been investigated for their acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory activity, showing potential for the treatment of Alzheimer's disease. nih.gov The synthesis of novel fluorophenylpyrazole-picolinamide derivatives has also yielded compounds with promising anticancer activity. tandfonline.com

The development of efficient synthetic methodologies for picolinamide derivatives is a continuous area of research, with various strategies being employed to generate libraries of these compounds for biological screening. researchgate.net These synthetic efforts often involve coupling reactions and the introduction of diverse substituents to explore structure-activity relationships. rsc.orgresearchgate.net

Significance of Brominated and Methoxylated Pyridines in Organic Chemistry Research

Brominated and methoxylated pyridines are pivotal building blocks in organic synthesis, offering a rich platform for the construction of complex heterocyclic systems. The presence of bromine and methoxy (B1213986) groups on the pyridine (B92270) ring significantly influences the molecule's reactivity and provides handles for further chemical transformations.

Brominated Pyridines:

The introduction of a bromine atom onto the pyridine ring is a key strategy in organic synthesis. chempanda.com Bromopyridines serve as versatile intermediates, readily participating in a variety of cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions. chempanda.com This reactivity allows for the facile introduction of a wide range of functional groups, enabling the synthesis of diverse molecular scaffolds. The position of the bromine atom on the pyridine ring dictates its reactivity and the types of reactions it can undergo. For instance, 2-bromopyridine (B144113) can be prepared from 2-aminopyridine (B139424) via diazotization followed by bromination. orgsyn.org The direct bromination of pyridine can be challenging, often requiring specific conditions or the use of potent brominating agents to achieve the desired regioselectivity. chempanda.comcdnsciencepub.com Electrochemical methods have also been developed for the meta-bromination of pyridines by employing directing groups. researchgate.net

Methoxylated Pyridines:

Overview of Research Trajectories for 6-Bromo-5-methoxypicolinamide

Research involving this compound has primarily focused on its utility as a key intermediate in the synthesis of more complex, biologically active molecules. The presence of the bromo, methoxy, and picolinamide functionalities provides multiple reaction sites for chemical modification.

A significant area of investigation involves the use of this compound in the synthesis of novel compounds with potential therapeutic applications. For instance, it has been used as a starting material to prepare derivatives for applications such as IRAK4 inhibitors. google.com The synthesis of N-(1H-Benzo[d]imidazol-2-yl)-5-bromo-6-methoxypicolinamide has been reported, highlighting its role in creating compounds with potential biological activity. heteroletters.org

The synthetic routes to this compound itself and its precursors have also been a subject of study. The synthesis often starts from simpler pyridines, such as 2-bromo-3-methoxy-6-methylpyridine, which is then oxidized to the corresponding carboxylic acid, 6-bromo-5-methoxy-2-pyridinecarboxylic acid. newdrugapprovals.org This acid can then be amidated to yield this compound. newdrugapprovals.orggoogle.com

Furthermore, the reactivity of the bromo and amide groups has been exploited. The bromine atom can participate in cross-coupling reactions, while the amide can be dehydrated to a nitrile, as demonstrated in the synthesis of 5-bromo-6-methoxypicolinonitrile. google.com This versatility makes this compound a valuable building block for generating diverse chemical libraries for drug discovery and material science.

Below is a table summarizing some of the key intermediates and derivatives related to this compound research:

Compound NameCAS NumberMolecular FormulaKey Role
This compound 312025-31-1C₇H₇BrN₂O₂Key intermediate
6-Bromo-5-methoxy-2-pyridinecarboxylic acidNot AvailableC₇H₆BrNO₃Precursor to the amide
5-Bromo-6-methoxypicolinonitrileNot AvailableC₇H₅BrN₂ODerivative of the amide
N-(1H-Benzo[d]imidazol-2-yl)-5-bromo-6-methoxypicolinamideNot AvailableC₁₄H₁₁BrN₄OBiologically active derivative
2-Bromo-3-methoxy-6-methylpyridineNot AvailableC₇H₈BrNOPrecursor to the carboxylic acid

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7BrN2O2 B13670169 6-Bromo-5-methoxypicolinamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7BrN2O2

Molecular Weight

231.05 g/mol

IUPAC Name

6-bromo-5-methoxypyridine-2-carboxamide

InChI

InChI=1S/C7H7BrN2O2/c1-12-5-3-2-4(7(9)11)10-6(5)8/h2-3H,1H3,(H2,9,11)

InChI Key

IZANBYQEZZEIMH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=C(C=C1)C(=O)N)Br

Origin of Product

United States

Synthetic Methodologies for 6 Bromo 5 Methoxypicolinamide

Historical Evolution of Synthetic Routes to 6-Bromo-5-methoxypicolinamide

The synthesis of polysubstituted pyridines like this compound has historically relied on building the molecule from simpler, often commercially available, pyridine (B92270) building blocks. Early approaches frequently involved classical methods of electrophilic aromatic substitution on pre-functionalized pyridine rings. However, direct functionalization often results in mixtures of isomers, necessitating complex purification steps.

Precursor Design and Strategic Selection for this compound Synthesis

The efficient synthesis of this compound hinges on the logical design and selection of precursors. This process is guided by retrosynthetic analysis, which deconstructs the target molecule into simpler, more readily available starting materials.

A retrosynthetic analysis of this compound identifies the primary amide bond as the most logical point for disconnection. This disconnection reveals two key synthons: an activated carboxylic acid derivative and an ammonia (B1221849) equivalent. This leads back to the principal precursor, 6-bromo-5-methoxy-2-pyridinecarboxylic acid .

Further deconstruction of this key carboxylic acid intermediate involves the disconnection of the functional groups from the pyridine core. The bromo and methoxy (B1213986) groups can be disconnected, leading back to a simpler pyridine-2-carboxylic acid scaffold. Alternatively, the carboxylic acid group can be traced back to a methyl group via an oxidation reaction, suggesting a starting material like 6-bromo-5-methoxy-2-methylpyridine. This systematic deconstruction allows chemists to identify multiple potential synthetic pathways and select the most viable route based on the availability of starting materials and the efficiency of the required chemical transformations.

The central intermediate in the synthesis of this compound is 6-bromo-5-methoxy-2-pyridinecarboxylic acid . king-pharm.com The synthesis of this crucial precursor is a multi-step process in itself. A common and effective route begins with a di-halogenated pyridine, such as methyl 2,6-dichloropyridine-3-carboxylate. nih.gov This starting material allows for a regioselective nucleophilic substitution reaction where one of the chloro groups is replaced by a methoxide (B1231860) anion, typically using sodium methoxide. pharm.or.jpnih.gov The regioselectivity of this methoxylation step can be highly dependent on the solvent used, with different solvents favoring substitution at different positions. nih.gov

Following methoxylation, the next key step is the bromination of the pyridine ring. This is often achieved using a brominating agent like N-bromosuccinimide (NBS). pharm.or.jp The final step to obtain the key intermediate is the alkaline hydrolysis of the ester group to yield the carboxylic acid. pharm.or.jp This carboxylic acid is then activated and reacted with an ammonia source to form the final picolinamide (B142947) product.

Interactive Data Table: Key Intermediates and Starting Materials

Compound NameRole in SynthesisCAS NumberMolecular Formula
6-bromo-5-methoxy-2-pyridinecarboxylic acidKey Intermediate54232-43-8C7H6BrNO3
Methyl 2,6-dichloropyridine-3-carboxylateStarting MaterialNot specified in sourcesC7H5Cl2NO2
6-amino-2-methylpyridineAlternative Starting Material1824-81-3C6H8N2
N-Bromosuccinimide (NBS)Brominating Agent128-08-5C4H4BrNO2
Sodium MethoxideMethoxylating Agent124-41-4CH3NaO

Direct Bromination and Methoxylation Approaches to Picolinamide Scaffolds

The introduction of bromo and methoxy substituents onto a picolinamide scaffold requires careful consideration of regioselectivity and reaction conditions. The electronic nature of the pyridine ring, influenced by the electron-withdrawing amide group, dictates the strategy for these functionalizations.

Regioselective bromination is critical for the synthesis of specifically substituted aromatic compounds, which are valuable intermediates in the production of pharmaceuticals and other biologically active molecules. orientjchem.orgmdpi.com Direct bromination of an unsubstituted picolinamide scaffold with molecular bromine can lead to a mixture of mono- and polysubstituted products, which are often difficult to separate. orientjchem.org

To achieve high regioselectivity, modern synthetic methods employ specific brominating agents and exploit the directing effects of existing substituents. N-bromosuccinimide (NBS) is a widely used reagent for the selective bromination of heterocyclic compounds under mild conditions. pharm.or.jpmdpi.com The choice of solvent and reaction temperature can further influence the selectivity of the bromination reaction. Other specialized reagents, such as γ-picolinium bromochromate (γ-PBC), have been developed for the highly regioselective monobromination of activated aromatic compounds, often favoring the para-position. orientjchem.org The development of such selective methods is crucial for minimizing the formation of unwanted byproducts and simplifying the purification process. orientjchem.orgmdpi.com

Interactive Data Table: Comparison of Bromination Reagents

ReagentAbbreviationTypical ApplicationSelectivity Profile
N-BromosuccinimideNBSSelective bromination of activated rings and allylic positions. pharm.or.jpmdpi.comGood regioselectivity, influenced by directing groups and reaction conditions.
Molecular BromineBr2General bromination of aromatic compounds.Often leads to mixtures of isomers and polysubstitution. orientjchem.org
γ-picolinium bromochromateγ-PBCRegioselective monobromination of activated aromatic compounds. orientjchem.orgExcellent yields of para-monobromo compounds under thermal conditions. orientjchem.org
1,3-dibromo-5,5-dimethyihydantoinDBDMHBromination of various substrates.Can be less regioselective compared to NBS. mdpi.com

Introducing a methoxy group onto a pyridine ring is typically accomplished via a nucleophilic aromatic substitution (SNAr) reaction. This strategy involves reacting a pyridine derivative bearing a good leaving group, such as a halogen (Cl, F), with a methoxide source, most commonly sodium methoxide (NaOMe). nih.govgoogle.com For the reaction to proceed efficiently, the pyridine ring usually needs to be "activated" by the presence of electron-withdrawing groups, which stabilize the negatively charged intermediate (Meisenheimer complex).

A primary challenge in methoxylation is achieving regioselectivity when multiple potential leaving groups are present on the pyridine ring. As seen in the synthesis of related compounds, the reaction of a dichlorinated pyridine ester with sodium methoxide can yield different regioisomers depending on the solvent system. nih.gov For example, reactions in tetrahydrofuran (THF) may favor substitution at the 2-position, while reactions in N,N-dimethylformamide (DMF) and methanol can be highly regioselective for the 6-position. nih.gov This highlights the critical role of solvent choice in controlling the reaction's outcome. Another challenge is the potential for competing reactions, such as de-acylation or ester exchange, especially under harsh basic conditions or elevated temperatures. pharm.or.jp

Amidation Reactions for Picolinamide Moiety Formation

The formation of the amide bond is the cornerstone of synthesizing picolinamides. This is typically achieved by coupling a picolinic acid derivative with an amine source.

The most direct route to this compound involves the amidation of its corresponding carboxylic acid precursor, 6-bromo-5-methoxy-2-pyridinecarboxylic acid. This transformation requires the activation of the carboxylic acid to facilitate nucleophilic attack by ammonia or an ammonia equivalent.

Commonly, coupling reagents are employed to convert the carboxylic acid into a more reactive intermediate. These reagents can include carbodiimides (like DCC or EDC), uronium/aminium salts (like HBTU or HATU), or phosphonium salts (like PyBOP). The activated species then readily reacts with ammonia to form the desired picolinamide.

An alternative approach involves the conversion of the carboxylic acid to an acid chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 6-bromo-5-methoxy-2-pyridinecarbonyl chloride is highly reactive and readily undergoes amidation upon treatment with ammonia. However, care must be taken as the use of thionyl chloride can sometimes lead to chlorination of the pyridine ring, particularly in the presence of dimethylformamide (DMF). nih.gov

The general scheme for these amidation reactions is presented below:

Activation with Coupling Reagents: The carboxylic acid is reacted with a coupling agent and a base (e.g., triethylamine or N,N-diisopropylethylamine) in an appropriate solvent, followed by the addition of an ammonia source.

Conversion to Acid Chloride: The carboxylic acid is treated with a chlorinating agent, and the isolated acid chloride is then reacted with aqueous or gaseous ammonia.

These methods, while effective, often necessitate expensive coupling reagents and can generate significant by-products, complicating purification. nih.gov

Modern synthetic chemistry places a strong emphasis on sustainability, guided by the 12 Principles of Green Chemistry. nih.govnih.gov In the context of amidation, these principles encourage the development of processes that reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Key green approaches applicable to the synthesis of this compound include:

Catalytic Direct Amidation: This method avoids the use of stoichiometric activating agents by employing a catalyst to directly couple the carboxylic acid and amine. For instance, ceric ammonium (B1175870) nitrate (CAN) has been used as a catalyst for the direct synthesis of amides under solvent-free conditions, often accelerated by microwave irradiation. mdpi.com This approach significantly reduces waste as the primary byproduct is water.

Solvent-Free Reactions: Performing reactions without a solvent, or in a recyclable one, is a core tenet of green chemistry. mdpi.com Mechanochemical synthesis, where reactivity is induced by mechanical force (milling or grinding), represents a powerful solvent-free amidation strategy. chemrxiv.org This technique has been shown to produce a range of amides in high yields with minimal waste generation. chemrxiv.org

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Catalytic direct amidation exhibits high atom economy, whereas traditional methods using coupling reagents or forming acid chlorides have lower atom economy due to the generation of stoichiometric by-products.

The application of these principles not only reduces the environmental impact of the synthesis but can also lead to more cost-effective and efficient manufacturing processes. google.com

Novel and Efficient Synthetic Pathways for this compound

Recent advances in synthetic methodology offer innovative and more efficient routes to complex molecules like this compound. These methods often provide higher yields, shorter reaction times, and improved safety profiles compared to traditional batch processing.

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation and can be applied to the synthesis of picolinamide derivatives. While direct Pd-catalyzed amidation of the aryl bromide is one possibility, a more common strategy involves aminocarbonylation.

In this approach, an aryl halide (such as the bromo- or iodo-analogue of the pyridine precursor) is reacted with carbon monoxide and an amine source in the presence of a palladium catalyst. This method constructs the amide functionality in a single, highly efficient step. The choice of ligands for the palladium catalyst is crucial and can influence the reaction's selectivity and efficiency. For example, using bidentate phosphine ligands like XantPhos can favor the formation of the desired carboxamide under atmospheric pressure of carbon monoxide, while monodentate ligands like triphenylphosphine at higher pressures may lead to double carbonylation products (2-ketocarboxamides). nih.gov

A hypothetical palladium-catalyzed aminocarbonylation route to synthesize this compound could start from 2,6-dibromo-5-methoxypyridine. Selective aminocarbonylation at the 2-position would yield the target molecule.

Catalyst SystemPressureTypical ProductPotential Application for Target Synthesis
Pd(OAc)₂ / 2 PPh₃40 bar CO2-KetocarboxamidesLess suitable, risk of double carbonylation.
Pd(OAc)₂ / XantPhos1 bar COCarboxamidesHigh potential for selective synthesis of the picolinamide moiety. nih.gov

This table provides an interactive overview of catalyst systems for aminocarbonylation.

Furthermore, Pd-catalyzed reactions like the Suzuki-Miyaura coupling could be used to modify the 6-bromo position after the picolinamide has been formed, allowing for the synthesis of a diverse library of analogues from a common intermediate. derpharmachemica.com

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating chemical reactions. ajrconline.org The use of microwave irradiation as a non-conventional energy source can lead to dramatic reductions in reaction times, increased product yields, and cleaner reaction profiles. nih.govajrconline.org

In the synthesis of this compound, microwave heating can be applied to the key amidation step. The direct reaction of 6-bromo-5-methoxy-2-pyridinecarboxylic acid with an amine source can be significantly expedited. Microwave-assisted synthesis often allows for higher reaction temperatures to be reached rapidly and uniformly throughout the reaction mixture, which can overcome activation energy barriers more efficiently than conventional heating. mdpi.com

MethodReaction TimeYieldKey Advantages
Conventional HeatingSeveral hours to daysVariableStandard laboratory equipment.
Microwave-Assisted SynthesisMinutes to a few hours researchgate.netOften higher than conventional nih.govajrconline.orgRapid reaction rates, improved yields, cleaner products. nih.govajrconline.orgresearchgate.net

This interactive table compares conventional and microwave-assisted synthesis approaches.

This technology is particularly aligned with green chemistry principles as it improves energy efficiency and can enable solvent-free reactions. mdpi.comajrconline.org

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch synthesis. mdpi.com This methodology provides superior control over reaction parameters such as temperature, pressure, and mixing, leading to enhanced reproducibility, safety, and scalability. mdpi.comnih.gov

For the synthesis of this compound, a multi-step sequence could be designed in a continuous flow setup. durham.ac.uk For instance, the conversion of the carboxylic acid to an acid chloride could be performed in one reactor module, with the highly reactive intermediate being immediately passed into a second module where it is mixed with an ammonia solution. This approach avoids the isolation of potentially hazardous intermediates and allows for precise control of the reaction conditions at each stage. nih.govdurham.ac.uk

Advantages of flow chemistry in this context include:

Enhanced Safety: The small volume of the reactor minimizes the risks associated with handling reactive intermediates or performing highly exothermic reactions. nih.gov

Scalability: Scaling up production is achieved by running the flow process for a longer duration or by using parallel reactors, avoiding the challenges often associated with scaling up batch reactions. durham.ac.uk

The integration of flow reactors with microwave heating can further enhance reaction efficiency, combining the benefits of both technologies for rapid and controlled synthesis. nih.gov

Optimization of Reaction Conditions and Yield for this compound Production

The optimization of reaction conditions is a critical aspect of developing an efficient and scalable synthesis for this compound. Key parameters that can be systematically varied to maximize the yield and purity of the final product include temperature, reaction time, solvent, and the choice of catalyst and reagents.

For a hypothetical bromination step of a 5-methoxypicolinamide (B1369508) precursor, various brominating agents could be screened. The following table illustrates a hypothetical optimization study for such a reaction.

EntryBrominating AgentSolventTemperature (°C)Reaction Time (h)Yield (%)
1N-Bromosuccinimide (NBS)Acetonitrile (B52724)80465
2N-Bromosuccinimide (NBS)Dichloromethane40658
3BromineAcetic Acid25272
4BromineAcetic Acid50185
51,3-Dibromo-5,5-dimethylhydantoinDichloromethane40378

From this hypothetical data, it can be inferred that using bromine in acetic acid at a slightly elevated temperature provides the highest yield for the bromination step.

Similarly, for a potential palladium-catalyzed amidation of a 6-bromo-5-methoxypicolinate intermediate, the choice of ligand, base, and solvent can significantly influence the reaction outcome. A design of experiments (DoE) approach could be employed to efficiently explore the multidimensional reaction space.

EntryPalladium CatalystLigandBaseSolventTemperature (°C)Yield (%)
1Pd(OAc)2XantphosCs2CO3Toluene11075
2Pd2(dba)3BINAPK3PO4Dioxane10082
3Pd(OAc)2DavePhosNaOtBuToluene11091
4Pd2(dba)3XantphosCs2CO3Dioxane10088
5Pd(OAc)2BINAPK3PO4Toluene11079

The illustrative data suggests that the combination of Pd(OAc)2 as the catalyst, DavePhos as the ligand, and NaOtBu as the base in toluene at 110 °C provides the optimal conditions for this hypothetical amidation reaction, leading to a high yield of the final product.

Purification Strategies for Synthetic Intermediates and Final this compound

The purification of synthetic intermediates and the final this compound is essential to obtain a product of high purity, suitable for further applications. Common purification techniques include recrystallization, column chromatography, and preparative high-performance liquid chromatography (HPLC).

For solid intermediates and the final product, recrystallization is often an effective and scalable purification method. The choice of solvent or solvent system is crucial and is typically determined through solubility studies. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, while impurities should either be highly soluble or insoluble at all temperatures.

The following table provides a hypothetical example of a solvent screening for the recrystallization of the final product, this compound.

Solvent SystemSolubility at 25°C (mg/mL)Solubility at 78°C (mg/mL)Crystal QualityRecovery (%)
Ethanol (B145695)550Good85
Isopropanol235Excellent90
Acetone (B3395972)15100Poor70
Toluene110Fair82
Ethyl Acetate/Hexane (1:1)340Good88

Based on this hypothetical data, isopropanol would be the solvent of choice for the recrystallization of this compound, offering high recovery and excellent crystal quality.

For the purification of non-crystalline intermediates or for the removal of closely related impurities, column chromatography is a powerful technique. The choice of stationary phase (e.g., silica gel, alumina) and mobile phase (a single solvent or a mixture of solvents) is optimized to achieve the best separation. Thin-layer chromatography (TLC) is typically used to screen for suitable mobile phase conditions.

In cases where very high purity is required, preparative HPLC can be employed. This technique offers high resolution and is particularly useful for the separation of complex mixtures or for the final purification of the target compound to a purity level exceeding 99%.

Chemical Reactivity and Mechanistic Investigations of 6 Bromo 5 Methoxypicolinamide

Reactivity of the Bromo Substituent in 6-Bromo-5-methoxypicolinamide

The bromine atom at the 6-position of the pyridine (B92270) ring is a key handle for a variety of chemical transformations. Its reactivity is influenced by the electronic nature of the pyridine ring, which is rendered electron-deficient by the ring nitrogen and the electron-withdrawing picolinamide (B142947) group.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The 6-bromo substituent on the electron-poor pyridine ring is susceptible to displacement by nucleophiles through a Nucleophilic Aromatic Substitution (SNAr) mechanism. pressbooks.pub This reaction is facilitated by the ability of the pyridine ring to stabilize the negative charge in the intermediate formed during the reaction. The presence of the electron-withdrawing picolinamide group further activates the ring towards nucleophilic attack.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., with CO gas, ferrocene)

The bromo substituent serves as an excellent leaving group in a multitude of palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net These reactions typically involve an oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with a coupling partner and reductive elimination to yield the product and regenerate the catalyst.

Notable applications include:

Carbonylation: The reaction with carbon monoxide (CO) gas, in the presence of a palladium catalyst and an alcohol or amine, can be used to introduce a carbonyl group, leading to the formation of esters or amides, respectively. This process is a valuable method for synthesizing pyridine-2,5,6-tricarboxylic acid derivatives. uni-muenchen.de

Ferrocene Coupling: There are documented procedures for the coupling of this compound derivatives with ferrocene-containing nucleophiles. For example, the synthesis of 6-bromo-N-(cyclopropylmethyl)-5-methoxypicolinamide has been reported as an intermediate in reactions involving ferrocene. newdrugapprovals.org

These cross-coupling reactions offer a versatile strategy for elaborating the core structure of this compound, enabling the synthesis of complex molecules. The choice of ligand, base, and reaction conditions is crucial for achieving high yields and selectivity. nih.govmdpi.com

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Bromo-Pyridine Scaffolds

Reaction Type Coupling Partner Catalyst System (Typical) Product Type
Suzuki Coupling Aryl/Alkyl Boronic Acid Pd(PPh₃)₄, Base (e.g., K₂CO₃) Biaryl or Alkyl-Pyridine
Heck Coupling Alkene Pd(OAc)₂, Ligand (e.g., PPh₃) Alkenyl-Pyridine
Sonogashira Coupling Terminal Alkyne PdCl₂(PPh₃)₂, CuI, Base (e.g., NEt₃) Alkynyl-Pyridine
Buchwald-Hartwig Amination Amine Pd₂(dba)₃, Ligand (e.g., Xantphos) Amino-Pyridine
Carbonylation CO gas, Alcohol Pd(OAc)₂, Ligand (e.g., dppf) Pyridine Carboxylate Ester

This table represents typical conditions and reaction types for palladium-catalyzed cross-coupling on bromo-pyridine systems and serves as an illustrative guide for the potential reactivity of this compound.

Reductive Debromination Studies

The removal of the bromo substituent, replacing it with a hydrogen atom, is a fundamental transformation known as reductive debromination. This reaction can be achieved through various methods, most commonly via catalytic hydrogenation. In this process, the compound is treated with hydrogen gas (H₂) in the presence of a palladium catalyst, often supported on carbon (Pd/C), in a suitable solvent. The reaction proceeds to cleave the carbon-bromine bond and form a carbon-hydrogen bond, yielding 5-methoxypicolinamide (B1369508). This transformation is useful for confirming the structure of derivatives or when the bromo group is no longer needed after serving its synthetic purpose.

Reactions Involving the Methoxy (B1213986) Group of this compound

Cleavage and Derivatization of the Methoxy Ether

The cleavage of the aryl methyl ether is a key reaction for modifying the 5-position. This transformation typically requires harsh conditions, such as treatment with strong protic acids like hydrobromic acid (HBr) or potent Lewis acids like boron tribromide (BBr₃). The reaction proceeds by protonation or coordination to the ether oxygen, followed by nucleophilic attack on the methyl group by the conjugate base (e.g., bromide ion), leading to the formation of the corresponding phenol (B47542), 6-bromo-5-hydroxypicolinamide.

Once the phenolic hydroxyl group is unmasked, it can be used as a handle for further derivatization. For example, it can be re-alkylated with different alkyl halides to introduce new ether functionalities or acylated to form esters. Studies on related dimethoxyphenols have shown that selective cleavage of one methoxy group can be achieved using aluminum chloride in the presence of an acyl chloride, which is followed by a selective acylation. nih.gov This suggests that the 5-position can be a site for diverse functionalization following the initial ether cleavage.

Role in Electronic Modulation of the Pyridine Ring

The methoxy group exerts a significant electronic influence on the pyridine ring. As an electron-donating group, it increases the electron density of the aromatic system through its positive mesomeric (+M) effect. This electronic modulation has several important consequences for the molecule's reactivity.

Increased Nucleophilicity: The increased electron density makes the pyridine ring more nucleophilic, which can influence the rates and outcomes of reactions involving transition metals. For example, the methoxy group at the 5-position has been shown to create an electron-rich pyridine ring, which can lower the activation energy for oxidative addition in nickel-catalyzed cross-coupling reactions. smolecule.com

Stabilization of Intermediates: In the context of metal-catalyzed reactions, the electron-donating nature of the methoxy group can stabilize cationic intermediates or transition states, thereby accelerating catalytic cycles. smolecule.com

The interplay between the electron-withdrawing picolinamide moiety and the electron-donating methoxy group creates a unique electronic environment that fine-tunes the reactivity of this compound in various chemical transformations. nih.gov

Table 2: Summary of Electronic Effects of Substituents

Substituent Position Electronic Effect Influence on Reactivity
Bromo (-Br) 6 Inductive: -I (withdrawing) Serves as a good leaving group for SNAr and cross-coupling reactions.
Methoxy (-OCH₃) 5 Mesomeric: +M (donating), Inductive: -I (withdrawing) Increases electron density on the ring, modulating catalytic activity and stabilizing intermediates. smolecule.comnih.gov
Amide (-CONH₂) 2 Inductive & Mesomeric: -I, -M (withdrawing) Deactivates the ring, making it more susceptible to nucleophilic attack.

Reactivity of the Picolinamide Moiety

The picolinamide functional group, consisting of a pyridine ring substituted with an amide at the 2-position, is a versatile entity in organic synthesis. Its reactivity is characterized by transformations of the amide bond and its ability to coordinate with metal ions.

The amide bond of picolinamides, including this compound, can undergo hydrolysis to the corresponding picolinic acid under both acidic and basic conditions, typically requiring elevated temperatures. masterorganicchemistry.comlibretexts.org The hydrolysis of picolinamide has been studied in concentrated hydrochloric acid solutions, where the reaction proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon and facilitates nucleophilic attack by water. masterorganicchemistry.comacs.org The general mechanism for acid-catalyzed hydrolysis involves the formation of a tetrahedral intermediate, followed by the elimination of ammonia (B1221849) (or an amine for N-substituted amides) to yield the carboxylic acid. masterorganicchemistry.com

In some synthetic applications, the amide group of this compound is intentionally kept intact while other parts of the molecule are modified. For instance, in the synthesis of N-(1H-Benzo[d]imidazol-2-yl)-5-bromo-6-methoxypicolinamide, the amide bond remains stable during the coupling reaction with 2-aminobenzimidazole (B67599) using HATU as a coupling agent. heteroletters.org Similarly, the amide is stable during subsequent Suzuki coupling reactions performed on the bromo-substituted position. heteroletters.org

Table 1: General Conditions for Amide Bond Transformations of Picolinamides

TransformationReagents and ConditionsProductReference
Acid HydrolysisConcentrated HCl, heatPicolinic Acid acs.org
Base HydrolysisAqueous NaOH, heatSodium Picolinate libretexts.org
Amide RemovalZn, HClAmine nih.gov

The picolinamide moiety is an excellent bidentate ligand, capable of coordinating with a variety of metal ions through the pyridine nitrogen and the amide oxygen or nitrogen. researchgate.netmdpi.com This chelation is a key feature in many of its applications, particularly in catalysis. The formation of stable five- or six-membered metallacycles influences the reactivity of the picolinamide itself and any substrates it is attached to. rsc.org

Picolinamide derivatives have been shown to form complexes with a range of transition metals, including:

Chromium(III): Picolinamide forms both N,N'- and N,O-bonded complexes with chromium(III). researchgate.net

Iridium(III): Iridium-picolinamide complexes are effective catalysts for reactions such as the hydrogenation of CO₂ and the dehydrogenation of formic acid. nih.gov

Cobalt(III): Cobalt complexes with picolinamide directing groups are used in C-H functionalization reactions, where the chelation assists in directing the metal to a specific C-H bond. mdpi.comnih.gov

Palladium(II): The picolinamide group serves as an effective directing group in palladium-catalyzed C-H activation and functionalization reactions. nih.govrsc.org

The specific coordination mode and the stability of the resulting metal complex depend on the metal ion, the other ligands present, and the reaction conditions. This chelating ability is fundamental to the use of picolinamide as a directing group in organic synthesis. nih.govnih.gov

Reaction Kinetics and Thermodynamic Studies of this compound Transformations

While specific kinetic and thermodynamic data for transformations of this compound are scarce in the literature, studies on related picolinamide systems provide valuable insights.

Kinetic studies on the hydrolysis of chromium(III)-picolinamide complexes in perchloric acid have shown that the reaction rate is dependent on the hydrogen ion concentration, indicating the involvement of both protonated and unprotonated forms of the complex in the reaction mechanism. researchgate.net For the aquation of these complexes, the process occurs in two stages: the opening of the chelate ring at the amide bond, followed by the breaking of the bond to the pyridine nitrogen. researchgate.net

In the context of catalysis, the kinetics of formic acid dehydrogenation using a silica-immobilized iridium-picolinamide catalyst have been extensively studied. The reaction exhibits a volcano-shaped dependence on pH, with the maximum turnover frequency (TOF) observed around the pKa of formic acid. nih.gov The apparent activation energy for this process was determined to be 14 ± 1 kcal mol⁻¹. nih.gov

Thermodynamic parameters have been calculated for the formation of heterocyclic salts from the reaction of picolinamides with 1,3-propanesultone and ketones. researchgate.netmdpi.com These studies help in understanding the feasibility and position of equilibrium for these transformations.

Table 2: Kinetic and Thermodynamic Data for Related Picolinamide Reactions

ReactionSystemParameterValueReference
Formic Acid DehydrogenationIridium-Picolinamide CatalystApparent Activation Energy (Ea)14 ± 1 kcal mol⁻¹ nih.gov
AChE InhibitionPicolinamide derivative 7aInhibition TypeMixed-type nih.gov

Elucidation of Reaction Mechanisms for Key Transformations of this compound

The elucidation of reaction mechanisms for transformations involving picolinamides often relies on a combination of kinetic studies, the detection and isolation of intermediates, and computational modeling. dbatu.ac.in

For metal-catalyzed reactions, the picolinamide group often acts as a directing group, facilitating C-H activation at a specific position. The generally accepted mechanism involves the initial coordination of the picolinamide to the metal center, followed by a cyclometalation step to form a metallacyclic intermediate. This intermediate then undergoes further reaction, such as insertion or reductive elimination, to yield the final product. mdpi.comnih.gov

The progress of reactions involving picolinamides can be monitored using various spectroscopic techniques. NMR spectroscopy (¹H, ¹³C) is a powerful tool for tracking the disappearance of starting materials and the appearance of products and intermediates. researchgate.netnih.gov For example, in the synthesis of heterocyclic salts from picolinamides, ¹H and ¹³C NMR were used to determine the structures of the intermediate pyridinium (B92312) salts and the final imidazolidin-4-one (B167674) products. researchgate.net

Infrared (IR) spectroscopy is also useful for identifying functional groups and monitoring their transformations, such as the change in the carbonyl stretching frequency upon coordination to a metal ion. researchgate.net In cases where paramagnetic species are involved, Electron Spin Resonance (ESR) spectroscopy can be employed. dbatu.ac.in

The isolation and characterization of reaction intermediates provide strong evidence for a proposed reaction mechanism. dbatu.ac.in In the context of cobalt-catalyzed C-H functionalization reactions using picolinamide directing groups, Co(III)-aryl intermediates have been successfully isolated and characterized by techniques such as ESI-HRMS and NMR analysis. mdpi.com These isolated intermediates were shown to be catalytically competent, confirming their role in the catalytic cycle. mdpi.com

Similarly, in palladium-catalyzed C-H chalcogenation of aliphatic picolinamides, a dinuclear Pd(II) pre-catalyst has been identified as an intermediate species. rsc.org While not always possible, the successful isolation and structural determination (e.g., by X-ray crystallography) of such intermediates are invaluable for understanding the step-by-step pathway of a reaction. mdpi.com

Derivatization and Analog Development of the 6 Bromo 5 Methoxypicolinamide Scaffold

Design Principles for Structural Analogs of 6-Bromo-5-methoxypicolinamide

The design of new molecules based on the this compound scaffold is a strategic process aimed at enhancing desired properties while minimizing potential liabilities. This involves the application of key medicinal chemistry concepts to create structural analogs with improved profiles.

For instance, the bromine atom at the 6-position could be replaced by other halogens (e.g., chlorine, fluorine) or pseudo-halogens (e.g., cyano group) to fine-tune electronic properties and binding interactions. Similarly, the 5-methoxy group could be swapped with other small alkoxy groups, a hydroxyl group, or a fluorine atom to alter hydrogen bonding capacity and metabolic stability.

Scaffold hopping is a computational or rational design strategy used to identify new molecular cores that are structurally different from the original scaffold but maintain a similar spatial arrangement of key functional groups responsible for biological activity. nih.govplos.org This approach is valuable for discovering novel chemical series with distinct intellectual property (IP) positions and potentially improved drug-like properties. spirochem.com

Starting from the this compound framework, a scaffold hopping approach might involve replacing the central pyridine (B92270) ring with other heterocyclic systems. acs.orgacs.org For example, structures like imidazo[1,2-a]pyridines or quinazolines could be designed to mimic the orientation of the key substituents (bromo, methoxy (B1213986), and amide groups) while offering a completely different core structure. acs.orgnih.gov This can lead to the identification of novel classes of compounds with potentially different pharmacological profiles. nih.gov

Synthesis of Diversified this compound Derivatives

The synthetic diversification of the this compound scaffold is achieved by targeting its three main functional handles: the bromine atom, the methoxy group, and the amide functionality.

The bromine atom on the pyridine ring is a versatile handle for introducing structural diversity, primarily through metal-catalyzed cross-coupling reactions. This position allows for the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed reactions are commonly employed for this purpose. For example, Suzuki coupling can be used to introduce various aryl or heteroaryl groups. acs.org In a related context, a bromo-substituted pyridine was coupled with a phenylboronic acid derivative. acs.org Another key transformation is the Buchwald-Hartwig amination, which allows for the installation of piperazine (B1678402) or other amine-containing fragments. A patent describes the reaction of a bromo-imidazo[1,2-a]pyridine derivative with Boc-piperazine. allfordrugs.com Similarly, the bromine atom can be displaced via nucleophilic aromatic substitution (SNAr) reactions, particularly if the ring is activated by electron-withdrawing groups. For instance, a 6-bromo-5-nitroquinoline (B1267105) was shown to react with morpholine (B109124) or piperazine to yield the corresponding amino-substituted products. semanticscholar.org

Table 1: Examples of Reactions at the Bromine Position

Starting Material Class Reagent/Catalyst Reaction Type Resulting Moiety
Aryl Bromide Arylboronic acid / Pd catalyst Suzuki Coupling Aryl or Heteroaryl
Aryl Bromide Amine / Pd catalyst Buchwald-Hartwig Amination Substituted Amine
Activated Aryl Bromide Morpholine / Heat Nucleophilic Aromatic Substitution Morpholinyl

Modifying the methoxy group at the 5-position typically involves a two-step process: demethylation to reveal a hydroxyl group, followed by re-alkylation or functionalization. The phenolic hydroxyl group serves as a key intermediate for introducing a wide range of functionalities.

O-demethylation can be achieved using standard reagents like boron tribromide (BBr₃). The resulting phenol (B47542) can then be alkylated with various alkyl halides under basic conditions to generate a library of ether analogs. This strategy allows for the exploration of how the size and nature of the alkoxy group impact biological activity. In a related synthetic sequence, a phenolic precursor was O-methylated using [¹¹C]CH₃I to install a radiolabeled methoxy group, demonstrating a method for introducing alkyl groups at this position. nih.gov

The picolinamide (B142947) moiety is readily diversified by varying the N-substituent. This is typically achieved through amide bond formation between the parent carboxylic acid, 6-bromo-5-methoxypicolinic acid, and a diverse range of primary or secondary amines. allfordrugs.comgoogle.com

A common method involves activating the carboxylic acid with a peptide coupling agent followed by the addition of the desired amine. A specific synthesis for 6-bromo-N-(cyclopropylmethyl)-5-methoxypicolinamide has been documented, where 6-bromo-5-methoxy-2-pyridinecarboxylic acid is treated with cyclopropylmethylamine in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in pyridine. allfordrugs.com This reaction proceeds smoothly at room temperature to yield the target N-substituted amide. allfordrugs.com Other coupling agents like 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) are also effective, as shown in the synthesis of the parent 5-bromo-6-methoxypicolinamide using ammonium (B1175870) chloride as the amine source. google.com The N-cyclopropylmethyl group is a prevalent substituent in medicinal chemistry, often explored for its potential to modulate receptor interactions. pacific.edunih.gov

Table 2: Synthesis of N-Substituted Picolinamide Derivatives

Carboxylic Acid Amine Coupling Agent Product Reference
6-Bromo-5-methoxy-2-pyridinecarboxylic acid Cyclopropylmethylamine EDCI 6-Bromo-N-(cyclopropylmethyl)-5-methoxypicolinamide allfordrugs.com

Pyridine Ring Substituent Explorations

The pyridine ring of the this compound scaffold is a critical component for molecular interactions and has been a focal point for chemical modifications aimed at optimizing biological activity and physicochemical properties. Research has explored the impact of various substituents on the electronic and steric nature of the pyridine core.

One area of exploration involves the modification of the halogen at the 6-position. For instance, in the development of photoswitchable molecules targeting G protein-coupled receptors, analogs with different halogens, such as 6-bromo-5-fluoropicolinic acid, have been synthesized. ub.edu The substitution of a phenyl ring with a pyridine ring in these designs is noted to induce a "push-pull" electronic effect, which can influence the properties of the molecule. ub.edu This effect is particularly pronounced when the pyridine nitrogen is positioned ortho or para to an azo bond, a common strategy in photoswitchable ligands. ub.edu

Further explorations have involved replacing or modifying the methoxy group at the 5-position and altering substituents at other positions on the pyridine ring to enhance target engagement. In the context of developing negative allosteric modulators (NAMs) for the metabotropic glutamate (B1630785) receptor 2 (mGluR2), extensive structure-activity relationship (SAR) studies have been conducted on related picolinamide scaffolds. nih.gov These studies systematically introduced different aryl groups and linkers at the C4 position of the picolinamide ring. For example, homologating a linker by one carbon atom led to a significant improvement in binding affinity for certain analogs. nih.gov This highlights that modifications not directly on the starting scaffold but on appended vectors are a key strategy in substituent exploration.

The basicity of the pyridine nitrogen and steric hindrance from adjacent substituents are also crucial factors. While direct studies on this compound are limited in the public domain, research on structurally similar N-substituted-3-methoxypicolinamide series has investigated the relationship between pyridine nitrogen basicity and steric crowding, indicating these are important parameters for molecular recognition. researchgate.net In the development of mGluR2 NAMs, various heterocyclic groups, such as 2-pyridyl, 3-pyridyl, 4-pyridyl, and pyrimidyl, were explored as part of a substituent attached via an ethyl linker, with the 3-pyridyl and 3,5-pyrimidyl analogs showing the most potent binding affinity. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Analogs in vitro

SAR studies are fundamental to understanding how the chemical structure of a compound relates to its biological activity. For analogs of this compound, these studies have been pivotal in identifying compounds with improved potency and selectivity for various biological targets.

Correlation of Structural Features with in vitro Biological Activity (e.g., receptor binding, enzyme inhibition)

The this compound motif has been incorporated into molecules targeting a range of proteins, including G protein-coupled receptors (GPCRs) and kinases. The in vitro biological activity of these analogs is highly dependent on their structural features.

Receptor Binding: In the field of neuroscience, picolinamide-based structures have been extensively investigated as modulators of metabotropic glutamate receptors (mGlus). For instance, a focused library of compounds was developed to identify a potent and selective PET ligand for the mGlu2 receptor. nih.gov In these analogs, the core picolinamide structure was modified with various heterocyclic ethers at the 5-position and a substituted phenyl group at the 4-position.

SAR studies revealed that a 5-pyrazole analog exhibited the highest potency for mGlu2, with an IC50 value lower than the lead compounds. nih.gov Specifically, the compound 4-(2-fluoro-4-methoxyphenyl)-5-((1-methyl-1H-pyrazol-3-yl)methoxy)picolinamide (5i) showed an IC50 of 17 nM for mGlu2 and over 450-fold selectivity against the closely related mGlu3 receptor. nih.gov This demonstrates that the nature of the heterocyclic substituent at the 5-position is a key determinant of potency and selectivity.

Further studies on isoindolone-based positive allosteric modulators (PAMs) for mGluR2 also underscore the importance of specific structural motifs. Compounds with high affinity (Ki values in the low nanomolar range) were identified, and their binding was confirmed to be highly specific. acs.org The data from these studies allow for a clear correlation between the chemical structure and receptor binding affinity.

Enzyme Inhibition: The picolinamide scaffold is also present in inhibitors of various enzymes, such as kinases. The compound (R)-N-(5-(2-(3-fluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-6-methoxypicolinamide is an example of the 6-methoxypicolinamide (B554244) moiety being used in the design of Trk kinase inhibitors. google.com In another example, related heterocyclic structures have been patented as inhibitors of IKKα, a kinase involved in the NF-κB signaling pathway. nih.gov

In the development of adenosine (B11128) kinase (AK) inhibitors, analogs of 5-iodotubercidin (B1582133) were synthesized, and their enzyme inhibitory activity was evaluated. nih.gov 5'-Amino-5'-deoxy analogs of 5-bromo- and 5-iodotubercidins were found to be extremely potent inhibitors, with IC50 values less than 0.001 μM. nih.gov This highlights how specific substitutions can dramatically increase inhibitory potency against a target enzyme.

The following table summarizes SAR findings for related picolinamide analogs from various studies.

Compound/Analog SeriesTargetKey Structural FeaturesIn Vitro Activity (IC50/Ki)SelectivitySource
mGlu2 NAMs (5i) mGlu2 Receptor4-(2-fluoro-4-methoxyphenyl)-5-((1-methyl-1H-pyrazol-3-yl)methoxy)picolinamide17 nM (IC50)>450-fold vs mGlu3 nih.gov
mGlu2 NAMs (8) mGlu2 ReceptorEthyl-linked 3,5-pyrimidyl analogue1.4 nM (Ki)>1000-fold vs mGlu3 nih.gov
mGlu2 PAMs (3a) mGlu2 Receptor7-methyl isoindolone skeleton1.31 nM (Ki)>4000-fold vs other mGluRs acs.org
Adenosine Kinase Inhibitors Adenosine Kinase5'-Amino-5'-deoxy-5-iodotubercidin< 0.001 μM (IC50)Not specified nih.gov
Trk Kinase Inhibitors Trk Kinases(R)-N-(5-(2-(3-fluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-6-methoxypicolinamideActivity reportedNot specified google.com

Design of Compound Libraries for SAR Profiling

The systematic exploration of SAR often involves the design and synthesis of compound libraries. This approach allows researchers to efficiently investigate the impact of various substituents on biological activity.

In the pursuit of novel mGlu2/3 receptor PAMs, a key strategy was the rapid and efficient assembly of a compound library from key building blocks. acs.org This enabled the generation of analogs with sufficient diversity to probe the structural requirements for potency and efficacy. The initial library synthesis focused on analogs with a 4-carboxylate moiety, which were systematically tested in vitro. acs.org

Similarly, in the development of PET ligands for mGlu2, a focused library of nine novel compounds was synthesized. nih.gov These compounds were categorized into two groups: pyridine and pyrimidine (B1678525) analogs with different substitution patterns, and pyrazole (B372694) and 1,2,4-oxopyrazole analogs. nih.gov This rational design allowed for a direct comparison of the influence of different heterocyclic systems on the molecule's affinity and selectivity for mGlu2. The synthesis of these libraries often employs parallel synthesis techniques to improve efficiency. acs.org

The development of mGluR2 NAMs also involved exploring a series of analogs with different linkers and aryl substituents. nih.gov The library was designed to test the hypothesis that increasing the linker length by one carbon could improve binding affinity, which was subsequently confirmed for specific analogs. nih.gov This iterative process of library design, synthesis, and testing is a cornerstone of modern medicinal chemistry for SAR profiling.

Pharmacophore Modeling and Ligand Design Based on this compound Motif

Pharmacophore modeling is a computational technique used to define the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. dovepress.com This approach is instrumental in designing new ligands and understanding ligand-receptor interactions.

Based on the structures of known active analogs of this compound, a pharmacophore model can be constructed. Such a model would typically include features like hydrogen bond acceptors (e.g., the picolinamide oxygen and nitrogen), hydrogen bond donors (e.g., the amide N-H), hydrophobic regions, and aromatic rings. dovepress.com The bromine atom can also contribute to binding through halogen bonding.

In the context of GPCRs, pharmacophore models are used to screen virtual libraries for new hits or to guide the optimization of existing leads. ub.edu For example, pharmacophore-guided SAR studies on mGluR2 PAMs led to the optimization of a lead series, resulting in potent and metabolically stable compounds. acs.org These models can be generated based on the structure of the ligand when bound to its receptor (structure-based) or from a set of active ligands if the receptor structure is unknown (ligand-based). dovepress.com

Computational approaches, including pharmacophore modeling, were integral to a fragment-based strategy for designing water-soluble inhibitors of the ABCG2 transporter. uni-regensburg.de This highlights the utility of in silico methods in addressing key drug discovery challenges like solubility and stability, which are often linked to the core scaffold and its substituents. By understanding the key pharmacophoric features of the this compound motif and its successful analogs, researchers can rationally design novel compounds with improved therapeutic potential.

Computational and Theoretical Investigations of 6 Bromo 5 Methoxypicolinamide

Quantum Chemical Calculations (DFT, ab initio) on 6-Bromo-5-methoxypicolinamide

Electronic Structure and Molecular Orbital Analysis

A detailed analysis of the electronic structure and molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), would necessitate quantum chemical calculations. These calculations would provide insights into the molecule's electron density distribution and orbital energies, which are fundamental to understanding its chemical behavior.

Reactivity Prediction via Frontier Molecular Orbital Theory

Based on the HOMO and LUMO energies and distributions, Frontier Molecular Orbital (FMO) theory could be used to predict the reactivity of this compound. This would involve identifying likely sites for electrophilic and nucleophilic attack. Without the foundational quantum chemical data, such predictions remain speculative.

Protonation and Deprotonation State Modeling

Modeling the protonation and deprotonation states of this compound would involve calculating the pKa values and mapping the electrostatic potential of the molecule in different protonation states. This would help in understanding its acid-base properties and its behavior in various chemical environments.

Conformational Analysis and Energy Landscapes of this compound

Torsional Scans and Energy Minimization

To understand the conformational preferences of this compound, torsional scans around rotatable bonds would need to be performed. This would allow for the identification of low-energy conformers and the energy barriers between them, providing a comprehensive energy landscape of the molecule.

Solvation Effects on Conformation

The conformation of a molecule can be significantly influenced by its solvent environment. Computational modeling of solvation effects, using implicit or explicit solvent models, would be required to understand how the conformational equilibrium of this compound might shift in different solvents.

Molecular Dynamics Simulations of this compound in Different Environments

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. For this compound, MD simulations can provide insights into its conformational flexibility, interactions with various solvent environments, and potential binding modes with biological macromolecules. These simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe molecular motion and predict thermodynamic properties.

In a typical MD simulation of this compound, the molecule would first be parameterized using a force field, which defines the potential energy of the system. The molecule would then be placed in a simulation box, often filled with a solvent such as water or dimethyl sulfoxide (B87167) (DMSO), to mimic different experimental conditions. The system is then subjected to energy minimization to remove any steric clashes, followed by a period of equilibration where the temperature and pressure are brought to the desired values. Finally, a production run is performed to collect data on the molecule's trajectory.

Analysis of the MD trajectory can reveal key information about the behavior of this compound. For instance, the root-mean-square deviation (RMSD) can be calculated to assess the stability of the molecule's conformation over time. The root-mean-square fluctuation (RMSF) can highlight flexible regions of the molecule. Furthermore, radial distribution functions can be computed to understand the solvation shell around the molecule and its specific interactions with solvent molecules. In the context of drug design, MD simulations can be used to study the stability of a ligand-protein complex, providing insights into the binding affinity and the key residues involved in the interaction. nih.gov

Below is a hypothetical data table illustrating the types of results that could be obtained from MD simulations of this compound in different solvents.

SolventAverage RMSD (Å)Average RMSF of Picolinamide (B142947) Ring (Å)Average Number of Hydrogen Bonds (to Solvent)
Water1.2 ± 0.30.5 ± 0.13.5 ± 0.8
DMSO1.5 ± 0.40.7 ± 0.21.2 ± 0.5
Chloroform1.8 ± 0.50.9 ± 0.30.1 ± 0.1

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)

Computational chemistry offers methods to predict the spectroscopic properties of molecules, which can be invaluable for structure elucidation and interpretation of experimental data. For this compound, techniques like Density Functional Theory (DFT) can be employed to calculate its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. researchgate.netmdpi.com

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to their electronic environment. DFT calculations can predict these shifts with a good degree of accuracy. The process involves optimizing the molecular geometry of this compound and then calculating the magnetic shielding tensors for each nucleus. These values are then referenced against a standard, such as tetramethylsilane (B1202638) (TMS), to obtain the predicted chemical shifts. Such calculations can help in assigning peaks in experimental NMR spectra and in confirming the structure of the compound.

IR Spectroscopy: The vibrational frequencies of a molecule correspond to the absorption bands observed in its IR spectrum. Computational methods can calculate these frequencies by determining the second derivatives of the energy with respect to the atomic coordinates. The resulting vibrational modes can be visualized to understand the nature of the atomic motions. Predicted IR spectra can aid in the identification of functional groups and in the analysis of the molecule's vibrational behavior. mdpi.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for predicting the electronic absorption spectra of molecules. researchgate.net This approach calculates the excitation energies and oscillator strengths of electronic transitions. For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) in the UV-Vis region, which correspond to electronic transitions between molecular orbitals, such as from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).

The following table provides a hypothetical comparison of predicted and experimental spectroscopic data for this compound.

Spectroscopic DataPredicted ValueExperimental Value
¹H NMR (δ, ppm)8.15 (H at position 3)8.12
¹³C NMR (δ, ppm)165.2 (C=O)164.8
IR (cm⁻¹)1685 (C=O stretch)1680
UV-Vis (λmax, nm)285288

Quantitative Structure-Activity Relationship (QSAR) Modeling in silico for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govrasayanjournal.co.in For derivatives of this compound, QSAR models can be developed to predict their activity against a specific biological target, thereby guiding the design of more potent analogues. nih.gov

The development of a QSAR model involves several steps. First, a dataset of this compound derivatives with their experimentally determined biological activities (e.g., IC₅₀ values) is required. Next, a variety of molecular descriptors are calculated for each compound. These descriptors can be constitutional, topological, physicochemical, geometrical, or quantum-chemical in nature. Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like artificial neural networks (ANN), are then used to build a model that correlates the descriptors with the biological activity. nih.gov

Once a statistically robust QSAR model is developed and validated, it can be used to predict the activity of new, unsynthesized derivatives of this compound. This allows for the in silico screening of large virtual libraries of compounds, prioritizing the most promising candidates for synthesis and experimental testing. This approach can significantly reduce the time and cost associated with drug discovery.

A hypothetical QSAR model for a series of this compound derivatives might be represented by the following equation:

log(1/IC₅₀) = 0.5 * LogP - 0.2 * MW + 1.2 * HD_count + 2.5

The table below illustrates a hypothetical dataset that could be used to generate such a model.

CompoundLogPMolecular Weight (MW)Hydrogen Bond Donor Count (HD_count)Experimental log(1/IC₅₀)Predicted log(1/IC₅₀)
Derivative 12.1245.114.24.15
Derivative 22.5259.114.54.45
Derivative 31.8231.024.84.78

Chemoinformatics and Virtual Screening Based on this compound Analogues

Chemoinformatics involves the use of computational methods to analyze and manage chemical data. In the context of drug discovery, chemoinformatics plays a crucial role in virtual screening, a process used to identify promising drug candidates from large compound libraries. For analogues of this compound, chemoinformatic tools can be employed to build and screen virtual libraries to identify compounds with desirable properties.

Virtual screening can be broadly categorized into ligand-based and structure-based approaches. Ligand-based virtual screening relies on the knowledge of known active compounds. If a set of active analogues of this compound is available, their common structural features and properties can be used to search for similar molecules in a database. This can be done through similarity searching, where molecules are compared based on their 2D or 3D structures, or through pharmacophore modeling, where a 3D arrangement of essential chemical features required for activity is defined and used as a query.

Structure-based virtual screening, on the other hand, requires the 3D structure of the biological target (e.g., a protein). Molecular docking is a key technique in this approach, where virtual compounds are computationally fitted into the binding site of the target. The docking process predicts the binding conformation and affinity of the ligand, allowing for the ranking of compounds based on their predicted binding scores. Analogues of this compound could be docked into a target's active site to predict their binding potential. researchgate.net

The results of a virtual screening campaign are typically a smaller, enriched set of compounds that are more likely to be active. These "hits" can then be prioritized for experimental testing.

The following table provides a hypothetical example of the output from a virtual screening workflow for this compound analogues.

Compound IDDocking Score (kcal/mol)Pharmacophore Fit ScorePredicted ADMET Profile
Analogue_001-8.50.92Favorable
Analogue_002-7.20.85Moderate
Analogue_003-9.10.95Favorable
Analogue_004-6.80.78Poor

Advanced Analytical Characterization Methodologies for 6 Bromo 5 Methoxypicolinamide

High-Resolution Mass Spectrometry (HRMS) Techniques for Molecular Formula Confirmation

HRMS is a critical tool for determining the elemental composition of a molecule by measuring its mass with extremely high accuracy. This technique provides an experimental mass value that can be compared to a calculated theoretical mass, allowing for the confirmation of the molecular formula. For 6-Bromo-5-methoxypicolinamide (C₇H₇BrN₂O₂), HRMS can distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions.

The expected monoisotopic mass of this compound is calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O).

Parameter Value
Molecular FormulaC₇H₇BrN₂O₂
Calculated Monoisotopic Mass (⁷⁹Br)230.9745 u
Calculated Monoisotopic Mass (⁸¹Br)232.9725 u

This interactive table outlines the theoretical exact mass for the two major bromine isotopes, which HRMS can easily resolve.

Electrospray Ionization is a soft ionization technique that is particularly well-suited for polar molecules like this compound. In ESI-MS, a solution of the analyte is passed through a heated capillary to which a high voltage is applied, generating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected and directed into the mass analyzer.

For this compound, ESI would typically produce a protonated molecular ion, [M+H]⁺. An ESI-HRMS experiment would be expected to detect an ion with a mass-to-charge ratio (m/z) corresponding to C₇H₈BrN₂O₂⁺. The high resolution of the instrument allows for the measurement of this m/z value to within a few parts per million (ppm) of the theoretical value, providing strong evidence for the molecular formula. rsc.orgnih.gov The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two major peaks separated by approximately 2 Da, further confirming the presence of a single bromine atom in the molecule.

MALDI is another soft ionization technique, often used for larger or less soluble molecules. The analyte is co-crystallized with a matrix compound that strongly absorbs laser energy. A pulsed laser is fired at the crystal, causing the matrix to desorb and ionize, carrying the analyte molecule with it into the gas phase.

While ESI is often the first choice for small molecules like this compound, MALDI-MS could also be employed. The selection of an appropriate matrix is crucial for successful analysis. Similar to ESI, MALDI-HRMS would provide a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺), which, along with the distinct bromine isotopic pattern, would serve to confirm the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity and three-dimensional structure of a molecule in solution. It relies on the magnetic properties of atomic nuclei (such as ¹H, ¹³C, and ¹⁵N) to provide detailed information about the chemical environment of each atom.

One-dimensional NMR spectra provide fundamental structural information.

¹H NMR: This spectrum reveals the number of different types of protons, their relative abundance (via integration), and their connectivity to neighboring protons (via spin-spin coupling). For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the picolinamide (B142947) ring, the protons of the methoxy (B1213986) group, and the protons of the primary amide group.

¹³C NMR: This technique identifies all unique carbon atoms in the molecule. The spectrum for this compound would display signals for the six carbons of the substituted pyridine (B92270) ring and the single carbon of the methoxy group. The chemical shifts provide information about the electronic environment of each carbon (e.g., aromatic, bonded to electronegative atoms).

¹⁵N NMR: While less common due to the low natural abundance and sensitivity of the ¹⁵N nucleus, this technique can provide direct information about the nitrogen atoms in the picolinamide ring and the amide functional group.

The following table presents the predicted ¹H and ¹³C NMR chemical shifts for this compound, which are essential for its structural verification.

Atom Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Description
H3~8.0-8.2-Aromatic proton
H4~7.5-7.7-Aromatic proton
OCH₃~3.9-4.1~56-58Methoxy group protons/carbon
NH₂~7.5-8.5 (broad)-Amide group protons
C2-~165-168Amide carbonyl carbon
C3-~145-148Aromatic carbon
C4-~115-118Aromatic carbon
C5-~150-153Aromatic carbon (methoxy-bearing)
C6-~120-123Aromatic carbon (bromo-bearing)

This interactive table details the anticipated NMR spectral data for the compound.

2D NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, a COSY spectrum would show a correlation between the two aromatic protons (H3 and H4), confirming their neighboring relationship on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbons they are attached to. It would be used to definitively assign the signals in the ¹³C spectrum based on the already assigned ¹H signals (e.g., linking the aromatic proton signals to their corresponding aromatic carbon signals).

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons over two or three bonds. HMBC is essential for piecing together the molecular skeleton. For instance, it would show correlations from the methoxy protons to the C5 carbon, and from the aromatic protons (H3, H4) to various carbons in the ring, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies atoms that are close to each other in space, regardless of their bonding connectivity. It can be used to confirm stereochemistry and conformation. For this molecule, NOESY could show spatial proximity between the methoxy protons and the H4 proton.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, including IR and Raman, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. rsc.org

Infrared (IR) Spectroscopy: IR radiation is absorbed by a molecule at frequencies corresponding to its natural vibrational modes (e.g., stretching, bending). For this compound, the IR spectrum would provide clear evidence for the amide and methoxy groups.

Raman Spectroscopy: This technique involves scattering of monochromatic light from a laser. It provides information on molecular vibrations and is particularly sensitive to non-polar bonds and symmetric vibrations, offering complementary data to IR spectroscopy.

The key functional groups in this compound would produce characteristic signals in the vibrational spectra as detailed in the table below.

Functional Group Vibrational Mode Expected IR Wavenumber (cm⁻¹)
Amide (N-H)Symmetric & Asymmetric Stretch3150 - 3350 (two bands)
Aromatic (C-H)Stretch3000 - 3100
Amide (C=O)Stretch ("Amide I" band)1650 - 1690
Aromatic (C=C/C=N)Ring Stretch1400 - 1600
Amide (N-H)Bend ("Amide II" band)1550 - 1640
Methoxy (C-O)Asymmetric Stretch1200 - 1275
C-BrStretch500 - 650

This interactive table summarizes the expected vibrational frequencies for the key functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Purity Assessment

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for characterizing the electronic properties and assessing the purity of this compound. The analysis involves measuring the absorption of UV or visible light by the molecule, which induces transitions of electrons from lower to higher energy molecular orbitals. wikipedia.org The resulting spectrum, a plot of absorbance versus wavelength, is characteristic of the molecule's chromophores—the parts of the molecule that absorb light.

The UV-Vis spectrum of this compound is primarily determined by its substituted pyridine ring. The pyridine nucleus, along with the carboxamide, methoxy, and bromo substituents, constitutes a conjugated system capable of undergoing several types of electronic transitions. wikipedia.org The most significant of these are typically π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding) transitions. libretexts.org

π → π* Transitions : These high-energy transitions involve the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic system. They are generally characterized by high molar absorptivity (ε) values. libretexts.org

n → π* Transitions : These transitions involve the excitation of non-bonding electrons (from the nitrogen and oxygen atoms) to a π* antibonding orbital. They are typically of lower energy and have lower molar absorptivity compared to π → π* transitions. libretexts.org

The substituents on the picolinamide ring significantly influence the position and intensity of the absorption bands. Both the methoxy (-OCH₃) group and the bromo (-Br) atom act as auxochromes, which can shift the absorption maxima to longer wavelengths (a bathochromic or "red" shift). uobabylon.edu.iq This is due to the extension of the conjugated system by the lone pair electrons on the oxygen and bromine atoms.

Purity assessment by UV-Vis spectroscopy is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. By preparing a solution of this compound of known concentration, a standard absorbance value at a specific wavelength (λmax) can be established. The purity of subsequent batches can then be estimated by comparing their absorbance values to this standard. Deviations or the appearance of unexpected absorption bands can indicate the presence of impurities.

Table 1: Expected Electronic Transitions for this compound

Transition Type Involved Orbitals Relative Energy Expected Molar Absorptivity (ε)
π → π* π bonding to π* antibonding High High (>10,000 L·mol⁻¹·cm⁻¹)
n → π* Non-bonding to π* antibonding Low Low (<2,000 L·mol⁻¹·cm⁻¹)

Chromatographic Separation Techniques for Purity and Isomer Analysis

Chromatography is an essential tool for the separation, identification, and quantification of this compound, ensuring its purity and resolving it from potential isomers or impurities.

High-Performance Liquid Chromatography (HPLC) is the premier chromatographic technique for the analysis of non-volatile compounds like this compound. A typical method involves injecting a sample into a high-pressure liquid stream (mobile phase) that passes through a column packed with a solid adsorbent (stationary phase).

Method development for this compound would focus on a reversed-phase approach, which is suitable for moderately polar molecules. In this mode, a non-polar stationary phase (such as C18-silica) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the two phases.

Key parameters for method development include:

Stationary Phase : A C18 (octadecylsilyl) column is a common starting point, offering excellent hydrophobic retention for aromatic compounds.

Mobile Phase : A mixture of an aqueous buffer (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically used. A gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the efficient elution of all components.

Detection : A UV detector is highly effective, set at a wavelength of maximum absorbance (λmax) for this compound to ensure high sensitivity. The presence of a bromine atom also allows for highly specific detection using techniques like Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) if elemental information is required. nih.govdntb.gov.ua

Flow Rate and Temperature : A flow rate of around 1.0 mL/min and controlled column temperature (e.g., 30 °C) are typically used to ensure reproducible retention times and peak shapes.

The method would be validated for linearity, accuracy, precision, and specificity to ensure it is suitable for routine purity analysis and quantification. ijsred.com

Table 2: Representative HPLC Method Parameters for Substituted Picolinamides

Parameter Condition Purpose
Column C18, 4.6 x 150 mm, 5 µm Provides hydrophobic interaction for separation.
Mobile Phase A 0.1% Formic Acid in Water Aqueous component of the mobile phase.
Mobile Phase B Acetonitrile Organic modifier to elute the compound.
Gradient 5% to 95% B over 20 min Ensures separation of compounds with varying polarities.
Flow Rate 1.0 mL/min Controls retention time and separation efficiency.
Detector UV at 254 nm Monitors the elution of UV-absorbing compounds.
Injection Volume 10 µL Standardized amount of sample for analysis.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. mdpi.com this compound, with its polar amide group, has low volatility and is not directly suitable for GC analysis. Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable analogue. researchgate.net

Common derivatization strategies for compounds containing active hydrogens (like the -NH₂ of the amide group) include:

Silylation : Reaction with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogens with non-polar trimethylsilyl (B98337) (TMS) groups.

Acylation : Reaction with an acylating agent, like acetic anhydride, converts the amide into an N-acetylated derivative. unibo.it

Once derivatized, the compound can be analyzed by GC-MS (Gas Chromatography-Mass Spectrometry). The sample is injected into a heated port, vaporized, and carried by an inert gas (e.g., helium) through a capillary column. The column's stationary phase separates components based on their boiling points and interactions with the phase. The mass spectrometer then fragments the eluted molecules and detects the fragments, providing a unique mass spectrum that confirms the identity of the compound. researchgate.net

While this compound itself is an achiral molecule (it does not have a stereocenter and is superimposable on its mirror image), the principles of chiral chromatography are critical in pharmaceutical analysis where many drug molecules are chiral. americanpharmaceuticalreview.com If a synthetic route produced a chiral derivative or if an analogue with a stereocenter were developed, determining its enantiomeric purity would be essential, as enantiomers can have different pharmacological and toxicological profiles. nih.gov

Chiral chromatography, most often performed using HPLC, separates enantiomers by using a chiral stationary phase (CSP). mdpi.com These phases are designed with a chiral selector that interacts differently with each enantiomer, forming transient, diastereomeric complexes with different energies. This differential interaction leads to different retention times for the two enantiomers, allowing for their separation and quantification. mdpi.com The development of such a method is crucial for controlling the stereochemical purity of chiral active pharmaceutical ingredients. longdom.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline state. mdpi.comnih.gov This technique provides detailed information on bond lengths, bond angles, and the conformation of the molecule, as well as how molecules pack together in a crystal lattice. nih.gov

To perform single crystal X-ray diffraction, a high-quality single crystal of this compound must first be grown. This is typically achieved by slow evaporation of a solvent from a saturated solution of the compound. researchgate.net

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots. The positions and intensities of these spots are measured, and this data is used to calculate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined, leading to a complete structural solution. nih.gov

The resulting structural data includes:

Unit Cell Parameters : The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal lattice.

Space Group : The set of symmetry operations that describe the arrangement of molecules within the unit cell.

Atomic Coordinates : The precise x, y, and z coordinates for every atom in the molecule.

Intermolecular Interactions : Details on hydrogen bonding, halogen bonding, and other non-covalent interactions that stabilize the crystal structure. researchgate.net

While the specific crystal structure for this compound is not publicly available, analysis of related picolinamide structures reveals common features such as planar pyridine rings and extensive hydrogen bonding involving the amide group, which dictates the supramolecular assembly. nih.govresearchgate.net

Table 3: Illustrative Crystallographic Data for a Picolinamide Derivative (Picolinamide Polymorph II)

Parameter Value
Chemical Formula C₆H₆N₂O
Crystal System Monoclinic
Space Group P2₁/n
Unit Cell a (Å) 5.2074
Unit Cell b (Å) 7.1004
Unit Cell c (Å) 16.2531
Unit Cell β (º) 100.260
Molecules per Unit Cell (Z) 4

Data obtained for the parent compound picolinamide for illustrative purposes. researchgate.net

Polymorphism and Crystal Habit Studies

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical attribute of active pharmaceutical ingredients as different polymorphs can exhibit varying physicochemical properties, including solubility and stability. The study of polymorphism in this compound would involve screening for different crystalline forms and characterizing them. Picolinamide, the parent compound, is known to exhibit polymorphism, with at least two polymorphs identified. epa.govresearchgate.net These forms can be interconverted under specific conditions, such as during ball mill grinding. epa.govresearchgate.net

The investigation into the polymorphism of this compound would typically employ techniques such as Powder X-ray Diffraction (PXRD) to identify different crystal lattices and Differential Scanning Calorimetry (DSC) to detect phase transitions and melting points of various forms. epa.gov

Crystal habit refers to the external morphology of a crystal. This is influenced by the conditions of crystallization, such as the solvent used, temperature, and cooling rate. mdpi.com Different crystal habits of the same polymorph can impact bulk properties like flowability and compaction, which are crucial for manufacturing processes. mdpi.com The study of crystal habit for this compound would involve recrystallization from various solvents to produce different habits. mdpi.com These habits would then be characterized using microscopy techniques, such as Scanning Electron Microscopy (SEM), to visualize their size and shape.

The table below illustrates the types of data that would be collected in such a study, drawing parallels from research on related picolinamides.

Analytical TechniqueParameter MeasuredExample of Expected Finding for a Picolinamide Derivative
Powder X-ray Diffraction (PXRD)Diffraction patternDistinct peaks indicating different crystal lattice structures for Polymorph A vs. Polymorph B.
Differential Scanning Calorimetry (DSC)Melting point (Tm), Enthalpy of fusion (ΔHf)Polymorph A melts at a lower temperature than Polymorph B, indicating a monotropic or enantiotropic relationship. rsc.org
Scanning Electron Microscopy (SEM)Crystal morphologyRecrystallization from ethanol (B145695) yields needle-like crystals, while recrystallization from acetone (B3395972) produces prismatic crystals.
Hot-Stage MicroscopyVisual observation of thermal transitionsDirect observation of melting or solid-state phase transitions between polymorphs upon heating.

Thermal Analysis Techniques (TGA, DSC) for Purity and Stability Methodology

Thermal analysis techniques are indispensable for assessing the purity and stability of pharmaceutical compounds like this compound. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are often used in conjunction to provide a comprehensive thermal profile. nih.gov

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For this compound, a sharp endothermic peak on a DSC thermogram would indicate its melting point. The temperature and enthalpy of this melt can be used as indicators of purity. Impurities typically broaden the melting peak and lower the melting point. As seen with picolinamide, DSC is also crucial for studying polymorphic transitions, where a solid-solid phase transition may be observed prior to melting. researchgate.netresearchgate.net

TGA measures the change in mass of a sample as a function of temperature. This is particularly useful for detecting the presence of residual solvents or water, which would be observed as a weight loss at temperatures below the decomposition point. For this compound, a TGA scan would establish the temperature at which the compound begins to decompose, a critical parameter for determining its thermal stability. perkinelmer.com.ar Simultaneous TGA-DSC analysis allows for the correlation of mass loss events with thermal events (endothermic or exothermic), providing a more complete picture of the material's behavior upon heating. perkinelmer.com.arazom.com

The following table outlines the application of these techniques in the analysis of this compound.

TechniqueInformation ProvidedSignificance for this compound
Differential Scanning Calorimetry (DSC) Melting point, enthalpy of fusion, glass transitions, polymorphic transitions.Purity assessment (sharp vs. broad melt), identification of different polymorphs and their interconversion. researchgate.net
Thermogravimetric Analysis (TGA) Mass loss as a function of temperature.Quantification of volatile content (e.g., water, residual solvents), determination of decomposition temperature and thermal stability. nih.gov
Simultaneous TGA-DSC Correlated mass loss and heat flow data.Differentiating between melting and decomposition, especially when they occur at similar temperatures. perkinelmer.com.ar

Elemental Analysis for Stoichiometric Composition

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements within a compound. For this compound (C₇H₇BrN₂O₂), this method provides experimental verification of its elemental composition against the theoretically calculated values derived from its chemical formula. This is a crucial step in confirming the identity and purity of a newly synthesized batch of the compound.

The analysis is typically performed using a CHN analyzer, which involves the combustion of a small, precisely weighed sample at high temperatures. The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified. The presence of bromine would be determined by other analytical methods, such as ion chromatography after combustion.

The comparison between the experimentally found percentages and the calculated percentages for each element must fall within a narrow margin of error (typically ±0.4%) to confirm the stoichiometric composition of the sample. This confirms that the compound has been synthesized correctly and is free from significant impurities.

Below is a data table presenting the theoretical elemental composition of this compound and the acceptable range for experimental results.

ElementChemical FormulaAtomic MassMolar Mass ( g/mol )Theoretical %Acceptable Experimental Range %
Carbon (C)C₇12.01231.0636.38%35.98% - 36.78%
Hydrogen (H)H₇1.01231.063.05%2.65% - 3.45%
Bromine (Br)Br₁79.90231.0634.57%34.17% - 34.97%
Nitrogen (N)N₂14.01231.0612.12%11.72% - 12.52%
Oxygen (O)O₂16.00231.0613.85%(by difference)

Applications of 6 Bromo 5 Methoxypicolinamide in Chemical Synthesis and Research

6-Bromo-5-methoxypicolinamide as a Key Synthetic Intermediate

The utility of this compound as a synthetic intermediate stems from the reactivity of its functional groups. The bromine atom, in particular, serves as a handle for introducing molecular complexity through various coupling reactions. The amide and methoxy (B1213986) groups can also be modified or can influence the reactivity of the pyridine (B92270) ring, making the compound a strategic starting point for targeted molecular design.

Heterocyclic compounds are a cornerstone of medicinal and agricultural chemistry, and this compound serves as an important precursor for their synthesis. The pyridine ring is a common core in many bioactive molecules, and this compound provides a pre-functionalized version that can be elaborated into more complex, often fused, heterocyclic systems. For instance, starting materials with a pyridine core are used to synthesize novel 6,5- and 6,6-membered fused heterocyclic compounds like pyrimido[1,2-a]pyrimidinones and imidazo[1,2-a]pyrimidinones. nih.gov The bromo-substituent on the picolinamide (B142947) ring is particularly suited for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. This allows for the attachment or fusion of other rings, leading to diverse and advanced heterocyclic structures.

Table 1: Potential Heterocyclic Scaffolds Derivable from Picolinamide Intermediates

Starting Material Class Reaction Type Resulting Heterocyclic System Potential Application Area
Bromo-picolinamides Palladium Cross-Coupling Bi-aryl or hetero-biaryl compounds Agrochemical, Pharmaceutical
Bromo-picolinamides Cyclization/Annulation Fused Pyridine Systems (e.g., Pyrido[2,3-d]pyrimidines) Materials Science, Research Tools

In complex, multi-step synthetic pathways, the choice of starting materials is critical for efficiency and yield. This compound is an ideal building block because it introduces a significant portion of a target molecule's final structure in a single step. Chemists can utilize this pre-built scaffold and focus on sequential modifications of its functional groups. For example, the bromine atom can be replaced in an early step, followed by modifications to the amide group or demethylation of the methoxy ether in later stages. This strategic approach is fundamental in creating libraries of related compounds for structure-activity relationship (SAR) studies, where the impact of small molecular changes on biological activity is systematically investigated.

Role in the Synthesis of Picolinamide-Based Scaffolds for Research Purposes

A "scaffold" in chemistry refers to the core structure of a molecule upon which various substituents are attached to create a family of related compounds. This compound is itself a valuable scaffold. Its picolinamide core is a known privileged structure in medicinal and agrochemical research, meaning it is capable of binding to multiple biological targets. Researchers can use this compound as a common starting point to synthesize a diverse library of derivatives for biological screening. For example, by varying the group that replaces the bromine atom, a wide array of novel compounds can be generated and tested for specific activities, such as enzyme inhibition. This approach, known as scaffold-based drug design or scaffold repurposing, is an efficient strategy for discovering new bioactive molecules. researchgate.netdongguk.edu

Applications in Agrochemical Research and Development (as an intermediate or structural motif)

The picolinamide structural motif is well-established in the agrochemical industry. Picolinic acid and its derivatives are known to exhibit a range of biological activities, making them attractive targets for the development of new crop protection agents. This compound serves as a key intermediate for creating novel analogues in this domain.

Picolinic acid derivatives are a known class of synthetic auxin herbicides. The development of new herbicides is driven by the need for improved efficacy and to combat weed resistance. By using this compound as a starting material, chemists can synthesize novel picolinamide-based molecules. The bromo- and methoxy-substituents offer different electronic and steric properties compared to existing herbicides, which could lead to compounds with altered biological activity, selectivity, or environmental profiles. The synthesis involves using the bromine as a reactive site to introduce other functional groups or ring systems known to contribute to herbicidal action.

There is significant interest in developing new fungicides to protect crops from fungal pathogens. Research has shown that picolinamide derivatives can be effective agricultural fungicides. google.com For example, nicotinamides (isomers of picolinamides) derived from substituted nicotinic acid have been synthesized and shown to possess potent fungicidal activity against various plant pathogens. nih.gov this compound is a direct precursor for this class of compounds. The synthesis of novel fungicidal candidates would involve nucleophilic substitution or cross-coupling at the bromine position to introduce moieties known to confer antifungal properties. The resulting compounds can be screened for activity against a panel of economically important fungi. Studies on related bromo-substituted heterocyclic compounds have also demonstrated their potential as antifungal agents, further supporting the use of this compound as a precursor. researchgate.netfordham.eduresearchgate.net

Table 2: Research Findings on Related Picolinamide/Nicotinamide Derivatives in Agrochemicals

Compound Class Target Application Key Research Finding Reference
Picolinamide Derivatives Fungicides Described in a patent as useful agricultural fungicides. google.com
N-(thiophen-2-yl) Nicotinamide Derivatives Fungicides Certain derivatives showed excellent fungicidal activities with low EC₅₀ values. nih.gov

Potential Applications in Material Science Research

The unique combination of a pyridine ring, an amide linkage, and halogen and alkoxy substituents makes this compound an intriguing candidate for material science research, particularly in the synthesis of coordination polymers and as a precursor for organic electronic materials.

Coordination polymers are a class of materials formed by the self-assembly of metal ions with organic ligands, resulting in one-, two-, or three-dimensional networks. The properties of these materials are highly dependent on the nature of the organic ligand and the metal center. Picolinamide and its derivatives have been successfully employed as ligands in the construction of coordination polymers. For instance, picolinamide-based ligands have been shown to act as bridging bidentate linkers, leading to the formation of polymeric structures with metal ions such as Zn(II). researchgate.net

The this compound molecule possesses key features that make it a promising ligand for the synthesis of novel coordination polymers:

Coordination Sites: The nitrogen atom of the pyridine ring and the oxygen atom of the amide group can act as a bidentate chelate, coordinating to a metal center.

Bridging Capability: The amide group can also participate in hydrogen bonding, potentially leading to the formation of extended supramolecular architectures.

Modulation of Electronic Properties: The electron-withdrawing bromine atom and the electron-donating methoxy group on the pyridine ring can modulate the electronic properties of the ligand. This, in turn, can influence the photophysical properties, such as luminescence, of the resulting coordination polymer. Research on lanthanoid picolinate-based coordination polymers has demonstrated their potential in luminescence and sensing applications. nih.gov

The synthesis of coordination polymers using this compound as a ligand could lead to materials with interesting magnetic, optical, or porous properties. The specific nature of the metal ion used would further dictate the final properties of the polymer.

Table 1: Potential Coordination Modes of this compound in Coordination Polymers

Coordination Site 1Coordination Site 2Potential Bonding ModeResulting Structure
Pyridine NitrogenAmide OxygenBidentate ChelationMononuclear or Polynuclear Complexes
Pyridine NitrogenAmide Nitrogen (deprotonated)Bidentate Bridging1D, 2D, or 3D Coordination Polymers
Halogen Bonding (Bromine)---Supramolecular InteractionExtended Network Architectures

Organic electronic materials are based on carbon-containing molecules and polymers. These materials have gained significant attention for their potential use in a variety of applications, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The performance of these devices is critically dependent on the molecular structure and electronic properties of the organic materials used.

Functionalized pyridines are a class of compounds that have been explored for their potential in organic electronics. For example, perfluoropyridine has been utilized in the development of fluorinated networks and polymers for advanced materials. mdpi.com The electronic properties of this compound, influenced by its substituent groups, could make it a valuable precursor for the synthesis of novel organic electronic materials.

The key structural features of this compound that are relevant to its potential application in organic electronics include:

Aromatic Core: The pyridine ring provides a rigid, aromatic core that can facilitate charge transport.

Tuneable Energy Levels: The bromo and methoxy groups can be used to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the molecule, which is crucial for optimizing the performance of electronic devices.

Potential for Polymerization: The bromine atom can serve as a handle for cross-coupling reactions, such as Suzuki or Stille couplings, to synthesize conjugated polymers.

Further research into the derivatization of this compound could lead to the development of new materials with tailored electronic and photophysical properties for a range of organic electronic applications.

Use in Combinatorial Chemistry Libraries (as a scaffold)

Combinatorial chemistry is a powerful technique used in drug discovery and materials science to synthesize a large number of compounds in a short period. This is achieved by systematically combining a set of building blocks in all possible combinations. A key element in combinatorial chemistry is the use of a "scaffold," which is a core molecular structure to which various functional groups can be attached.

The picolinamide structure of this compound makes it an excellent candidate for use as a scaffold in the generation of combinatorial libraries. The molecule has several points of diversity that can be readily functionalized:

Position 6 (Bromine): The bromine atom can be replaced with a wide variety of functional groups using palladium-catalyzed cross-coupling reactions. This allows for the introduction of aryl, heteroaryl, alkyl, and other groups at this position.

Amide N-H: The hydrogen atom on the amide nitrogen can be substituted with different alkyl or aryl groups. The picolinamide moiety is known to be a directing group in C-H functionalization reactions, which can be a powerful tool for further diversification. nih.govresearchgate.net

Other positions on the pyridine ring: While less straightforward, the other positions on the pyridine ring could also be functionalized to create even greater diversity.

The use of this compound as a scaffold would allow for the rapid synthesis of a large library of diverse molecules. These libraries could then be screened for a variety of biological activities or material properties. The concept of using a scaffold-ranking library has been successfully employed to identify novel antibacterial agents. nih.gov

Table 2: Potential Diversification Points of this compound Scaffold

PositionType of ModificationPotential Reagents/ReactionsResulting Functionality
6-BromoSuzuki CouplingArylboronic acids, Pd catalystAryl, Heteroaryl
6-BromoSonogashira CouplingTerminal alkynes, Pd/Cu catalystAlkynyl
6-BromoBuchwald-Hartwig AminationAmines, Pd catalystAmino
Amide N-HAlkylation/ArylationAlkyl/Aryl halides, baseSubstituted Amide
Amide N-HAcylationAcid chlorides, baseImide

Future Research Directions and Unexplored Avenues for 6 Bromo 5 Methoxypicolinamide

Development of More Sustainable and Cost-Effective Synthetic Methodologies

Current synthetic strategies for related brominated picolinamide (B142947) derivatives often rely on multi-step processes that may involve harsh reagents, stoichiometric activators, or costly catalysts. Future research should prioritize the development of more sustainable and economical synthetic routes to 6-Bromo-5-methoxypicolinamide.

Key areas for exploration include:

Catalytic C-H Activation: Direct, late-stage functionalization of a 5-methoxypicolinamide (B1369508) precursor via transition-metal-catalyzed C-H bromination would represent a significant improvement in atom economy, minimizing the need for pre-functionalized starting materials.

Flow Chemistry: Transitioning from batch synthesis to continuous flow processes can offer enhanced safety, improved reaction control, higher yields, and easier scalability. The synthesis of this compound could be optimized using flow reactors, potentially reducing reaction times and solvent usage.

Biocatalysis: The use of enzymes to catalyze specific steps, such as amidation or regioselective halogenation, could offer a highly efficient and environmentally benign alternative to traditional chemical methods.

Table 1: Comparison of Potential Synthetic Approaches

Methodology Potential Advantages Research Focus
C-H Activation High atom economy, reduced waste, simplified starting materials. Screening of palladium, rhodium, or ruthenium catalysts; optimization of directing groups and reaction conditions.
Flow Chemistry Improved safety, scalability, and reproducibility; reduced waste. Reactor design, optimization of residence time, temperature, and reagent mixing.

Exploration of Novel Reactivity and Functional Group Transformations

The bromine atom on the picolinamide scaffold is a versatile synthetic handle for a wide array of chemical transformations, opening avenues for the creation of novel derivatives. Future research should systematically explore this reactivity to expand the chemical space accessible from this compound.

Promising areas of investigation include:

Cross-Coupling Reactions: The bromine atom is an ideal substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. mdpi.com These reactions would allow for the introduction of diverse aryl, alkynyl, and amino substituents, respectively, to generate libraries of new compounds. mdpi.com

Photoredox Catalysis: Modern photoredox catalysis could enable novel transformations that are difficult to achieve with traditional thermal methods. nih.gov For instance, light-mediated radical reactions could be used to introduce complex alkyl groups or to trigger cyclization cascades, forming polycyclic structures. nih.gov

Functionalization of the Pyridine (B92270) Ring: Beyond the bromine, the pyridine ring itself can be targeted for further functionalization. Methods for selective C-H functionalization at other positions on the ring would provide access to even more diverse molecular architectures.

Advanced Computational Modeling for Deeper Mechanistic Understanding

Computational chemistry offers powerful tools to predict the properties of this compound and to gain a deeper understanding of its reactivity and potential interactions. Future work should leverage advanced computational modeling to guide experimental efforts.

Specific computational studies could include:

Density Functional Theory (DFT) Calculations: DFT can be used to model the electronic structure, molecular orbitals (HOMO-LUMO), and electrostatic potential of the molecule. mdpi.comresearchgate.net This information can help predict its reactivity, stability, and potential sites for nucleophilic or electrophilic attack. mdpi.com

Reaction Mechanism Simulation: For proposed synthetic transformations, computational modeling can elucidate detailed reaction pathways, identify key transition states, and calculate activation energies. mdpi.com This can aid in optimizing reaction conditions and understanding the origins of selectivity. mdpi.com

Molecular Docking and Dynamics: To explore potential biological applications, molecular docking simulations could predict the binding affinity and orientation of this compound within the active sites of various enzymes or receptors.

Table 2: Potential Computational Research Areas

Computational Method Research Goal Predicted Outcome
DFT Elucidate electronic properties. Reactivity maps, spectral predictions (IR, NMR), dipole moment. mdpi.comresearchgate.net
Transition State Theory Understand reaction mechanisms. Activation energy barriers, kinetic feasibility of synthetic routes. mdpi.com

Expansion of Non-Clinical Application Domains and Material Science Integration

The unique combination of a halogenated heterocycle and coordinating functional groups (amide, methoxy (B1213986), pyridine nitrogen) suggests that this compound could serve as a valuable building block in material science.

Future research could focus on:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The pyridine nitrogen and amide oxygen atoms are potential coordination sites for metal ions. This could allow for the synthesis of novel coordination polymers or MOFs with interesting structural, catalytic, or photophysical properties. mdpi.com

Organic Electronics: Pyridine-based molecules are widely used in organic light-emitting diodes (OLEDs) and other electronic devices. The electronic properties of this compound could be tuned through chemical modification, making it a candidate for investigation in organic semiconductor applications.

Functional Polymers: The compound could be incorporated as a monomer into polymers, imparting specific properties such as flame retardancy (due to the bromine) or altered solubility and thermal stability.

Investigation of Environmental Degradation Pathways and Metabolite Studies

Key research questions include:

Microbial Degradation: Studies using soil and aquatic microorganisms could determine the susceptibility of the compound to biodegradation. semanticscholar.orgtandfonline.comresearchgate.net The pyridine ring is generally biodegradable, but the presence and position of bromo- and methoxy- substituents can significantly influence the degradation rate and pathway. tandfonline.com

Degradation Mechanisms: The primary degradation mechanism is likely to involve microbial enzymatic action. nih.gov Common pathways for pyridine derivatives involve initial hydroxylation, followed by ring cleavage. researchgate.net For brominated aromatics, dehalogenation is often a critical first step. mdpi.com Identifying the specific enzymes and pathways involved is a key research goal.

Metabolite Identification: It is essential to identify the intermediate and final products of degradation. This involves isolating and structurally characterizing metabolites to assess their potential persistence and toxicity. Techniques such as liquid chromatography-mass spectrometry (LC-MS) would be central to these studies.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 6-Bromo-5-methoxypicolinamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves bromination and methoxylation of picolinamide precursors. For example, bromination at the 6-position can be achieved using N-bromosuccinimide (NBS) under acidic conditions (e.g., H2SO4) at 0–5°C to minimize side reactions . Methoxylation at the 5-position may require a nucleophilic substitution with NaOMe in anhydrous DMF. Yield optimization should focus on temperature control (e.g., maintaining <10°C during bromination) and stoichiometric ratios (e.g., 1.2 equivalents of NBS for complete conversion). Cross-validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and NMR (δ ~8.2 ppm for aromatic protons) .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : 1H/13C NMR to confirm substitution patterns (e.g., methoxy group at δ ~3.9 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (expected [M+H]+ ≈ 245.0 m/z).
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95%).
  • X-ray Crystallography (if single crystals are obtainable) for absolute stereochemical confirmation. Cross-reference with analogous compounds (e.g., 5-Bromo-3-methoxypicolinaldehyde oxime ).

Advanced Research Questions

Q. How can computational modeling predict reactivity or stability challenges in this compound derivatives?

  • Methodological Answer : Employ density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) to:

  • Map electrostatic potential surfaces for nucleophilic/electrophilic sites.
  • Predict degradation pathways (e.g., hydrolysis of the methoxy group under acidic conditions).
  • Validate models against experimental data (e.g., compare predicted vs. observed NMR shifts). For example, stability issues in analogs like 5-Bromo-2-picoline suggest sensitivity to light/moisture, necessitating storage at 0–6°C .

Q. How should researchers address contradictory data in catalytic applications of this compound?

  • Methodological Answer : Apply iterative validation:

Replicate experiments under identical conditions (e.g., solvent purity, catalyst loading).

Control variables : Test if trace impurities (e.g., from bromination reagents) affect outcomes.

Statistical analysis : Use ANOVA to compare yields across trials (p < 0.05 threshold).

Cross-disciplinary review : Compare with structurally similar compounds (e.g., 6-Bromo-2-naphthylamine ) to identify systemic issues. Contradictions may arise from over-constrained reaction conditions, as noted in constraint-based simulation frameworks .

Q. What strategies optimize regioselectivity in functionalizing this compound for drug discovery?

  • Methodological Answer :

  • Directed ortho-metalation : Use LiTMP (lithium tetramethylpiperidide) to deprotonate the 4-position, enabling coupling reactions (e.g., Suzuki-Miyaura with aryl boronic acids).
  • Protecting groups : Temporarily block the amide with Boc groups to prevent undesired side reactions.
  • Solvent screening : Polar aprotic solvents (e.g., THF) enhance selectivity vs. DMSO, which may promote decomposition. Reference analogous protocols for 5-Bromonicotinic acid derivatives .

Framework for Research Question Development

  • Use the PICO framework to structure studies:
    • Population : Reaction systems involving brominated pyridines.
    • Intervention : Novel catalytic or synthetic methods.
    • Comparison : Traditional methods (e.g., Pd-mediated coupling).
    • Outcome : Yield improvement, reduced side products .
  • Apply FINER criteria to evaluate feasibility and relevance of projects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.